BenchChemオンラインストアへようこそ!

Chrysosplenetin

CYP3A4 inhibition Pharmacoenhancement Artemisinin

Chrysosplenetin (Chrysosplenol B) is a tetramethoxyflavone with unique dual-action pharmacokinetic modulation: uncompetitive CYP3A4 inhibition (IC50=3.38µM) combined with P-gp efflux reversal (2.21-fold reduction). Unlike quercetin, CHR reverses artemisinin-induced MDR1/P-gp upregulation, significantly enhancing artemisinin oral AUC, Cmax, and t1/2 in vivo. Ideal for artemisinin-based combination therapy optimization and in vitro DDI probe studies. For R&D only; not for human or veterinary use.

Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
CAS No. 69234-29-3
Cat. No. B3428730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysosplenetin
CAS69234-29-3
Molecular FormulaC19H18O8
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O
InChIInChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3
InChIKeyNBVTYGIYKCPHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysosplenetin (CAS 69234-29-3): A Polymethoxylated Flavonoid CYP3A4/P-gp Modulator and Artemisinin Bioenhancer


Chrysosplenetin (CHR), also designated chrysosplenol B, is a naturally occurring tetramethoxyflavone—specifically the 3,6,7,3'-tetramethyl ether derivative of quercetagetin—co-occurring with artemisinin in *Artemisia annua* L. [1]. Beyond its direct, albeit modest, intrinsic antiplasmodial activity (IC50 = 23 µM against *P. falciparum*) [2], CHR is primarily distinguished from other polymethoxylated flavonoids by its robust capacity to inhibit cytochrome P450 3A4 (CYP3A4) via an uncompetitive mechanism (IC50 = 3.38 µM) [3] and to inhibit P-glycoprotein (P-gp)-mediated drug efflux [4], thereby reversing artemisinin-induced upregulation of MDR1/P-gp [5]. These dual pharmacokinetic-modulating properties underpin its demonstrated ability to significantly augment the oral bioavailability (AUC, Cmax, t1/2) and anti-malarial efficacy of artemisinin *in vivo* [6].

Why Generic Flavonoids Cannot Substitute for Chrysosplenetin in Pharmacoenhancement Applications


The class of polymethoxylated flavonoids (PMFs) exhibits broad structural diversity, leading to divergent pharmacokinetic and pharmacodynamic profiles that preclude simple substitution for chrysosplenetin (CHR). Unlike quercetin—a common flavonoid with extensive, often competitive, CYP inhibition and poor oral bioavailability—CHR demonstrates a specific, high-potency *uncompetitive* inhibition of CYP3A4 [1]. Crucially, while other flavonoids may inhibit CYP3A4 or P-gp to varying degrees, CHR possesses a unique dual-action profile that simultaneously inhibits both CYP3A4-mediated metabolism and P-gp-mediated efflux of co-administered drugs like artemisinin [2]. Furthermore, CHR itself lacks direct anti-malarial activity (P > 0.05) and specifically reverses artemisinin-induced upregulation of P-gp/MDR1, a feature not shared by standard P-gp inhibitors like verapamil [3]. These mechanistic nuances underscore that CHR's value proposition lies in its defined, quantifiable role as a selective pharmacoenhancer, not merely as an antioxidant or anti-inflammatory flavonoid.

Quantitative Differentiation of Chrysosplenetin (CHR) for Scientific Selection and Procurement


CYP3A4 Inhibition: Uncompetitive Mechanism and Potency Differentiation from Artemisinin Alone

Chrysosplenetin (CHR) exerts a potent and mechanistically distinct uncompetitive inhibition of CYP3A4, a key enzyme responsible for the auto-induction and low oral bioavailability of artemisinin (ART). In an *in vitro* rat liver microsome assay, CHR inhibited CYP3A4 with an IC50 of 3.38 µM [1]. Co-administration of CHR with ART (1:2 ratio) in rats significantly increased the pharmacokinetic parameters of ART compared to ART alone: AUC0–t increased (p < 0.05), Cmax increased (p < 0.01), and t1/2 was prolonged (p < 0.05) [2]. This uncompetitive inhibition contrasts with the typical competitive inhibition seen with many other flavonoids, suggesting a unique binding mode.

CYP3A4 inhibition Pharmacoenhancement Artemisinin

P-gp Efflux Inhibition: Reversal of Artemisinin-Induced MDR1 Upregulation

Chrysosplenetin (CHR) inhibits P-glycoprotein (P-gp)-mediated efflux and reverses artemisinin (ART)-induced upregulation of MDR1 mRNA and P-gp protein. In a bidirectional transport assay using P-gp-overexpressing Caco-2 cells, co-treatment with CHR (1:2 ratio with ART, 20 µM CHR + 10 µM ART) reduced the efflux ratio (PBA/PAB) of ART by 2.21-fold (p < 0.01) compared to ART alone [1]. In a mouse model, 7-day oral administration of ART (40 mg/kg) significantly upregulated MDR1 mRNA and P-gp protein in the small intestine; co-administration with CHR (ART:CHR ratios of 1:1, 1:2, 1:4) reversed these levels back to normal (p < 0.05) [2].

P-gp inhibition Multidrug resistance reversal Artemisinin

Synergistic Antimalarial Efficacy Against Artemisinin-Resistant *P. berghei*

In a murine model of artemisinin-resistant *Plasmodium berghei* K173 infection, combination therapy of artemisinin (ART) with chrysosplenetin (CHR) demonstrated superior efficacy compared to ART monotherapy. Notably, while CHR alone exhibited no direct antimalarial activity (P > 0.05) [1], the ART-CHR combination (1:2 ratio) achieved 100% survival and 30% inhibition rates in drug-resistant mice, maintaining the lowest parasitaemia percentage (approximately 20.0%) irrespective of the host's Mdr1a gene status [2]. This contrasts sharply with ART alone, which showed significantly lower efficacy against the resistant strain [3].

Artemisinin resistance Antimalarial synergy P. berghei

Selective CYP450 Isoform Inhibition Profile: Comparative IC50 Values Across Major Drug-Metabolizing Enzymes

Chrysosplenetin (CHR) exhibits a distinct inhibitory profile across multiple CYP450 isoforms, which is crucial for predicting drug-drug interaction risks. In rat liver microsomes, CHR inhibited CYP1A2 and CYP2C19 with high potency (IC50 = 4.61 µM and 6.23 µM, respectively, P < 0.01) and CYP3A4 and CYP2E1 with moderate to lower potency (IC50 = 3.38 µM and 28.17 µM, respectively, P < 0.01). In contrast, CHR had no significant impact on CYP2A or CYP2D6 activity (P > 0.05) [1]. This selectivity profile is distinct from many broader-spectrum flavonoid CYP inhibitors and informs its use as a targeted pharmacoenhancer.

CYP450 inhibition Drug-drug interaction Selectivity profile

Validated Research and Procurement Scenarios for Chrysosplenetin Based on Quantitative Evidence


Investigational Pharmacoenhancer in Artemisinin-Based Combination Therapies (ACTs)

Chrysosplenetin is ideally suited as a research tool or investigational component in optimizing artemisinin-based combination therapies, particularly against artemisinin-resistant malaria strains. The quantitative evidence demonstrates its ability to significantly increase artemisinin's oral bioavailability (AUC, Cmax, t1/2) via uncompetitive CYP3A4 inhibition [1] and to reverse P-gp-mediated resistance mechanisms [2]. This dual action directly addresses the pharmacokinetic limitations of artemisinin, making CHR a critical component for formulation studies aimed at overcoming drug resistance.

Selective CYP3A4/P-gp Inhibitor Probe for In Vitro Drug-Drug Interaction (DDI) Studies

Given its defined IC50 values for CYP1A2 (4.61 µM), CYP2C19 (6.23 µM), CYP3A4 (3.38 µM), and lack of inhibition on CYP2A/CYP2D6 [3], chrysosplenetin serves as a valuable selective probe in *in vitro* DDI assays. Researchers can utilize CHR to specifically assess the contribution of CYP3A4 and P-gp to the metabolism and transport of new chemical entities, with the quantitative selectivity data allowing for more accurate prediction of clinical DDI potential compared to non-selective flavonoid inhibitors.

Research Tool for Investigating MDR1/P-gp Upregulation Reversal Mechanisms

The unique ability of chrysosplenetin to not only inhibit P-gp activity (2.21-fold efflux ratio reduction in Caco-2 cells) but also reverse drug-induced upregulation of MDR1 mRNA and P-gp protein [4] positions it as an essential chemical probe for studying transcriptional regulation of efflux transporters. This specific property is critical for research into cancer multidrug resistance and other conditions where P-gp overexpression limits therapeutic efficacy, differentiating it from standard P-gp inhibitors that only block transporter activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chrysosplenetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.